5-Bromo-2-butoxyaniline
Overview
Description
5-Bromo-2-butoxyaniline: is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a butoxy group at the 2-position. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-butoxyaniline typically involves the following steps:
Nitration: The starting material, 2-butoxyaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, the compound is brominated to introduce the bromine atom at the 5-position.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-butoxyaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products Formed:
Brominated Derivatives: Introduction of additional bromine atoms.
Aminated Derivatives: Formation of various amine derivatives through reduction reactions.
Scientific Research Applications
5-Bromo-2-butoxyaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific properties.
Biological Research: It serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxyaniline involves its interaction with various molecular targets. The bromine and butoxy groups influence its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.
2-Butoxyaniline: Lacks the bromine substitution.
5-Bromo-2-chloroaniline: Contains a chlorine atom instead of a butoxy group.
Uniqueness:
5-Bromo-2-butoxyaniline is unique due to the presence of both bromine and butoxy groups, which confer distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-butoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGHUCFBZHSFLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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